molecular formula C17H14ClFN4O B6491985 N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326833-80-0

N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6491985
CAS No.: 1326833-80-0
M. Wt: 344.8 g/mol
InChI Key: HHCFMUNYVLJVDL-UHFFFAOYSA-N
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Description

This compound belongs to the triazole-carboxamide class, characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at the 1-position and a (3-chloro-4-fluorophenyl)methyl carboxamide moiety at the 4-position. Its synthesis involves reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with (3-chloro-4-fluorophenyl)methanamine . Structural confirmation is achieved via IR, $^1$H NMR, and mass spectrometry. While its specific biological target remains underexplored in the provided evidence, its structural analogs demonstrate diverse pharmacological activities, including antiepileptic, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-11-2-5-13(6-3-11)23-10-16(21-22-23)17(24)20-9-12-4-7-15(19)14(18)8-12/h2-8,10H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFMUNYVLJVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Antiepileptic Drug (AED) Development

  • Rufinamide (RFM): 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 106308-44-5). Key Differences: Rufinamide substitutes the 2,6-difluorobenzyl group instead of the 3-chloro-4-fluorobenzyl group in the target compound. Activity: Approved for Lennox-Gastaut syndrome and partial-onset seizures. Its triazole ring is critical for modulating voltage-gated sodium channels . Pharmacokinetics: Higher metabolic stability due to the lack of chloro substituents, which may reduce hepatic clearance compared to the target compound .
  • RTG (Retigabine): N-(2-Amino-4-(4-fluorobenzylamino)phenyl carbamic acid ethyl ester. Key Differences: An ester derivative with a fluorobenzylamino group, structurally distinct from triazole-carboxamides. Activity: Potassium channel opener; withdrawn due to side effects but highlights the role of fluorine in enhancing CNS penetration .

Triazole-Carboxamides in Enzyme Inhibition

  • MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) :

    • Key Differences : Substituted with 3,4-dimethylphenyl and benzyl groups.
    • Activity : Inhibits macrophage migration inhibitory factor (MIF) tautomerase activity (IC$_{50}$ = 0.8 µM), suggesting the chloro-fluoro substitution in the target compound may enhance selectivity for other targets .
  • Z995908944 (N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide) :

    • Key Differences : Contains a 2-chloro-6-fluorobenzyl group and m-tolyl substituent.
    • Synthesis : Prepared via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with (2-chloro-6-fluorophenyl)methanamine (50% yield) .
    • Application : Potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), indicating triazole-carboxamides’ versatility in ion channel modulation .

Substituted Triazole-Carboxamides in Metabolic Disorders

  • 3o (5-Ethyl-1-(2-Fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide): Key Differences: Features a quinolinyl group and ethyl substitution at the 5-position. Activity: Improves glucose and lipid metabolism by inhibiting the Wnt/β-catenin pathway, highlighting the impact of aromatic heterocycles (e.g., quinoline) on metabolic targets .

Data Table: Structural and Pharmacological Comparison

Compound Name Substituents (R1, R2) Molecular Weight Biological Target Key Activity/IC$_{50}$ Reference
Target Compound R1: 4-Methylphenyl; R2: 3-Cl-4-F-Bn 403.83* Undetermined N/A
Rufinamide (RFM) R1: 2,6-DiF-Bn 238.19 Voltage-gated sodium channels Antiepileptic (FDA-approved)
MKA027 R1: 3,4-Dimethylphenyl; R2: Bn 335.39 MIF tautomerase IC$_{50}$ = 0.8 µM
Z995908944 R1: m-Tolyl; R2: 2-Cl-6-F-Bn 345.09 CFTR Potentiator activity
3o R1: 2-Fluorophenyl; R2: Quinolin-2-yl 405.43 Wnt/β-catenin pathway Improves glucose metabolism

*Calculated based on formula C${18}$H${15}$ClF$2$N$4$O.

Key Findings and Implications

Substituent Effects : The 3-chloro-4-fluorobenzyl group in the target compound may confer unique steric and electronic properties compared to 2,6-difluorobenzyl (Rufinamide) or unhalogenated analogs. Chlorine’s electron-withdrawing nature could influence binding affinity to undiscovered targets.

Synthetic Flexibility : Triazole-carboxamides are synthetically accessible via acid chloride coupling (e.g., thionyl chloride method) or Cu-catalyzed azide-alkyne cycloaddition, enabling rapid diversification .

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